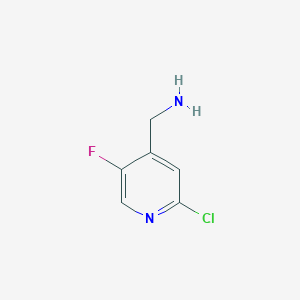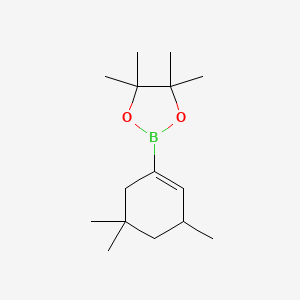
4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and a cyclohexenyl group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable cyclohexenyl derivative. Common reagents include boron trihalides and alkyl lithium compounds. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state, potentially forming borohydrides.
Substitution: The boron atom can participate in substitution reactions, where the oxygen atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce borohydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology and Medicine
Industry
In industry, this compound could be used in the production of polymers, agrochemicals, and other materials where boron-containing intermediates are required.
Wirkmechanismus
The mechanism of action for this compound in chemical reactions involves the formation and cleavage of boron-oxygen and boron-carbon bonds. The boron atom acts as a Lewis acid, facilitating various transformations. Molecular targets and pathways would depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups.
Borate Esters: Compounds where boron is bonded to alkoxy groups.
Borohydrides: Compounds containing boron-hydrogen bonds.
Uniqueness
4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclohexenyl group and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis.
Eigenschaften
Molekularformel |
C15H27BO2 |
|---|---|
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-8-12(10-13(2,3)9-11)16-17-14(4,5)15(6,7)18-16/h8,11H,9-10H2,1-7H3 |
InChI-Schlüssel |
RAAXYFMFFUZVGR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


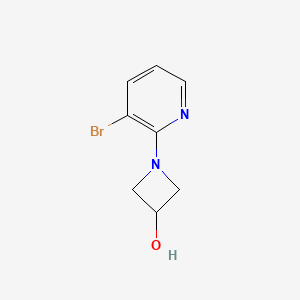
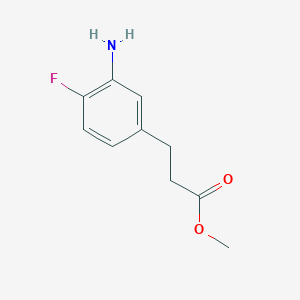
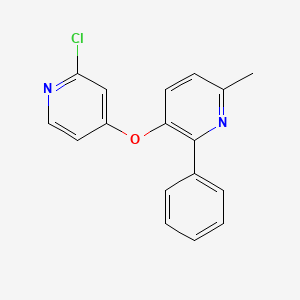

![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
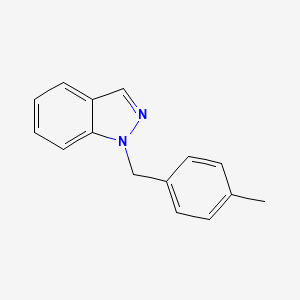
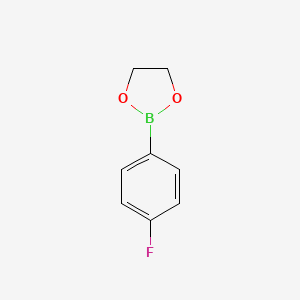
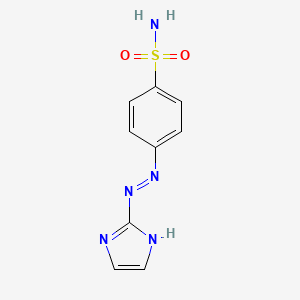
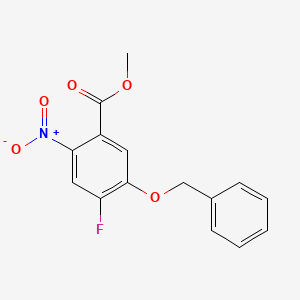

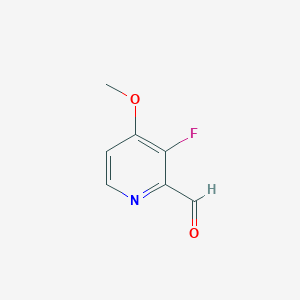
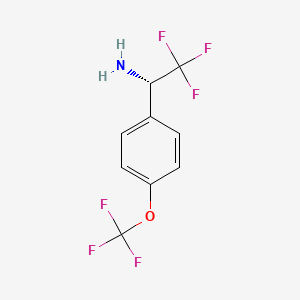
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
